2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine

Description

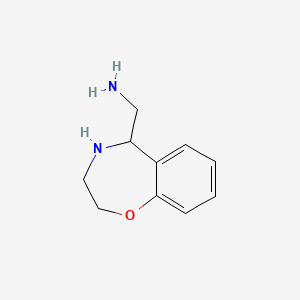

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is a heterocyclic compound featuring a seven-membered benzoxazepine ring fused to a benzene moiety. The core structure contains one oxygen and one nitrogen atom within the ring, with a methanamine (-CH2NH2) substituent at the 5-position. This compound is of interest due to its structural similarity to pharmacologically active benzodiazepines and related analogs, which often exhibit central nervous system (CNS) activity or receptor-binding properties.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine |

InChI |

InChI=1S/C10H14N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-7,11H2 |

InChI Key |

FAPWADLYJVYQQG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another method involves the reductive ring expansion of 4-chromanone oximes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can yield amines or other reduced forms .

Scientific Research Applications

Anxiolytic Properties

Recent studies have demonstrated that derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepin exhibit notable anxiolytic effects. For instance, a study evaluated the anxiolytic activity using elevated plus maze and open field tests. The results indicated that certain derivatives showed a high interaction with the benzodiazepine site of the GABA_A receptor, suggesting their potential as anxiolytic agents .

Analgesic Activity

The compound has also been investigated for its analgesic properties. In animal models, specific derivatives were shown to significantly increase pain thresholds in tail flick and hot plate tests. These findings suggest that the compound could serve as an effective analgesic, comparable to established drugs like butorphanol .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2,3,4,5-tetrahydro-1,4-benzoxazepin derivatives is crucial for optimizing their pharmacological profiles. Research has indicated that modifications to the molecular structure can enhance binding affinity to specific receptors involved in pain and anxiety modulation .

Synthesis and Chemical Properties

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin derivatives typically involves cyclization reactions and alkylation processes. For example:

| Reaction Type | Description |

|---|---|

| Cyclization | Formation of tricyclic structures through heating in acidic conditions. |

| Alkylation | Introduction of alkyl groups to enhance biological activity. |

These synthetic pathways allow for the production of various analogs that can be screened for their therapeutic potential.

Case Study 1: Anxiolytic Activity Evaluation

A comprehensive evaluation was performed on several benzodiazepine derivatives derived from 2,3,4,5-tetrahydro-1,4-benzoxazepin. The study utilized behavioral assays to assess anxiety levels in treated animals compared to controls. Results indicated that certain compounds significantly reduced anxiety-like behaviors .

Case Study 2: Analgesic Efficacy in Pain Models

In a controlled experiment assessing analgesic effects using acetic acid-induced writhing and carrageenan-induced paw edema models in mice, selected derivatives exhibited comparable efficacy to nimesulide at specific dosages. This highlights their potential as alternative analgesic agents .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Versatility : Benzoxazepine derivatives are highly tunable, with substituents dictating reactivity and bioactivity. Methanamine’s primary amine group offers a handle for further functionalization (e.g., amide formation) .

- Synthetic Challenges : Thiazepine and benzodioxin analogs require specialized catalysts (Pd, modified PICT), whereas benzoxazepines may need optimized cyclization conditions to avoid ring-opening side reactions.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepin-5-ylmethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- CAS Number : 7216-22-0

- Density : 1.0 g/cm³

- Boiling Point : 248.6 °C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, influencing pathways related to:

- Nicotinic Acetylcholine Receptors : Similar compounds have shown activity at these receptors, which are crucial for neurotransmission.

- Dopaminergic Systems : Potential modulation of dopamine pathways may contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : A study demonstrated that derivatives of benzoxazepine compounds showed significant antiproliferative effects against cancer cell lines, particularly the MCF-7 breast cancer cell line. The most active derivative had an IC50 value of 0.67 µM .

- Cytostatic Effects : The compound has been implicated in cytostatic activity, which inhibits cell growth and division. This effect is particularly relevant in the context of cancer therapy .

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 0.67 µM against MCF-7 cells | |

| Cytostatic | Inhibition of cell division | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Journal, a series of benzoxazepine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit the proliferation of MCF-7 cells through apoptosis induction pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various benzoxazepine derivatives to elucidate the relationship between chemical structure and biological activity. This analysis revealed that specific substitutions on the benzene ring significantly enhanced anticancer potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.